molecular formula C15H21BFNO4 B8154339 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide

Cat. No.: B8154339
M. Wt: 309.14 g/mol
InChI Key: VRRADTBXSBZFRB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide is a complex organic compound that features a fluorinated phenoxy group and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-5-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.

    Coupling Reaction: The boronic ester is then coupled with N-methylacetamide using a suitable base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The fluorinated phenoxy group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N-methylacetamide is unique due to its combination of a fluorinated phenoxy group and a boronic ester moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-6-7-11(17)12(8-10)20-9-13(19)18-5/h6-8H,9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRADTBXSBZFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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